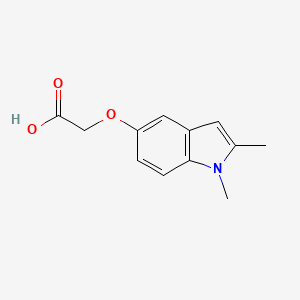
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, commonly referred to as DMIA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 206.27 g/mol. DMIA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Design of Novel Research Tools : Indole-3-acetic acid derivatives, similar in structure to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, have been used in the design of novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Synthesis of Indole Derivatives with Biological Activity : Research has explored the microwave-assisted synthesis of indole derivatives, including those related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, which have shown good anti-inflammatory and analgesic activities (Sondhi et al., 2007).
Structural and Chemical Studies : The crystal and molecular structure of 5-Methoxyindole-3-acetic acid, a compound structurally related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, has been studied to understand its hydrogen-bonding and molecular conformation (Sakaki et al., 1975).
Synthesis of Nitrogen-Containing Heterocyclic Compounds : The synthesis of tricyclic nitrogen-containing substances based on the interaction of compounds like (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid with other reactants has been a subject of study. These compounds have potential biological activity (Zhukova & Entsova, 2019).
Electrochemical Oxidation Studies : The electrochemical oxidation of Indole-3-acetic acid has been investigated, providing insights into the chemical reactions and potential applications of related compounds (Hu & Dryhurst, 1993).
Exploratory Conformational Analysis of Dimeric Species : Theoretical studies have been conducted on 1H-indole-3-acetic acid to investigate the conformational properties of dimeric species, offering valuable information about the molecular interactions of similar compounds (Lobayan et al., 2011).
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

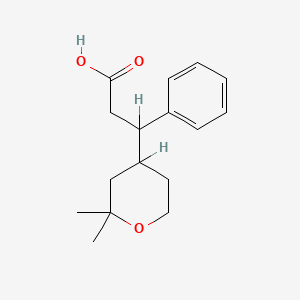
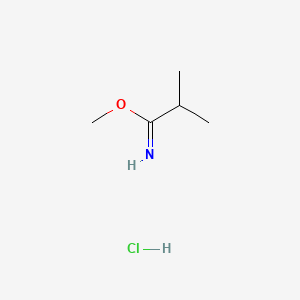
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
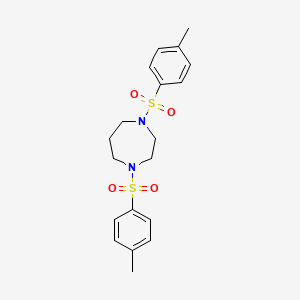
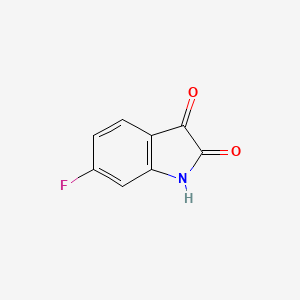
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)
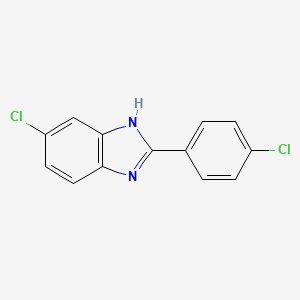
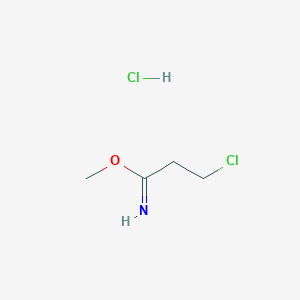
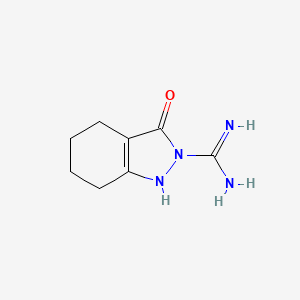
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)
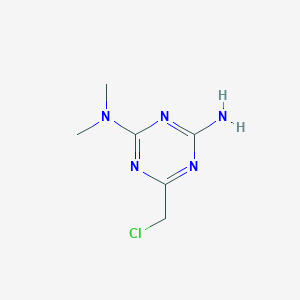
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)